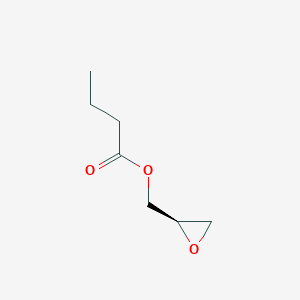

(R)-Glycidyl butyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-oxiran-2-yl]methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNSNVGRSIOCEU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975863 | |

| Record name | (Oxiran-2-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-26-0 | |

| Record name | (R)-Glycidyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60456-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, (2R)-2-oxiranylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biocatalytic Advantage: An In-depth Technical Guide to the Mechanism of (R)-Glycidyl Butyrate Production

(R)-Glycidyl butyrate is a critical chiral building block in the pharmaceutical industry, prized for its role in the synthesis of enantiomerically pure drugs such as beta-blockers and antiviral agents. Its value stems from its specific stereochemistry and the reactive epoxide ring, which allows for a variety of chemical transformations.[1] Biocatalysis, particularly through the use of lipases, has emerged as a highly efficient and environmentally benign method for producing this compound via the kinetic resolution of its racemic mixture. This guide provides a detailed exploration of the mechanism of action, experimental protocols, and quantitative data associated with the biocatalytic production of this compound.

Mechanism of Action: Lipase-Catalyzed Kinetic Resolution

The primary biocatalytic route to this compound is the kinetic resolution of a racemic mixture of (R,S)-glycidyl butyrate. This process relies on the enantioselective nature of certain enzymes, most commonly lipases, which preferentially catalyze the hydrolysis or transesterification of one enantiomer over the other.

The Lipase Catalytic Machinery

Lipases belong to the family of serine hydrolases and their catalytic activity is centered around a conserved catalytic triad of amino acid residues in their active site: typically serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu). The catalytic mechanism proceeds through a two-step "ping-pong bi-bi" process involving the formation of a covalent acyl-enzyme intermediate.

The generally accepted mechanism for lipase-catalyzed hydrolysis is as follows:

-

Nucleophilic Attack: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate (glycidyl butyrate). This forms a tetrahedral intermediate.

-

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety (in the case of transesterification) or the formation of an acyl-enzyme complex with the release of the alcohol part of the ester (in hydrolysis).

-

Deacylation: A nucleophile (water for hydrolysis, or an alcohol for transesterification) attacks the acyl-enzyme intermediate.

-

Product Release and Enzyme Regeneration: This leads to the release of the carboxylic acid (or a new ester) and the regeneration of the free enzyme.

Enantioselectivity in Glycidyl Butyrate Resolution

In the kinetic resolution of racemic glycidyl butyrate, the lipase selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For instance, many lipases, such as Porcine Pancreatic Lipase (PPL), preferentially hydrolyze the (S)-enantiomer of glycidyl butyrate to (S)-glycidol, leaving behind the desired, unreacted this compound with high enantiomeric purity.[2] Conversely, some lipases, like that from Candida antarctica (fraction B), can exhibit a preference for the (R)-isomer.[2]

The basis for this enantioselectivity lies in the three-dimensional structure of the enzyme's active site. The differential interaction of the R and S enantiomers with the active site leads to a more favorable transition state for one enantiomer, resulting in a faster reaction rate for that enantiomer.

Quantitative Data on Enzymatic Resolution

The efficiency of a kinetic resolution is typically quantified by the conversion rate, the enantiomeric excess (ee) of the product and/or remaining substrate, and the enantiomeric ratio (E). The E value is a measure of the enzyme's enantioselectivity.

| Lipase Source | Reaction Type | Co-Solvent/Additive | Temp. (°C) | pH | Conversion (%) | Product/Substrate | ee (%) | E Value | Reference |

| Porcine Pancreatic Lipase (PPL) | Hydrolysis | CTAB (30 mg/ml) | 30 | 7.4 | >60 | This compound | >98 | 21 | [2] |

| Bacillus subtilis lipase (BSL2) | Hydrolysis | 1,4-dioxane (18% v/v) | 5 | 7.8 | >52 | This compound | >98 | 108 | [2] |

| Trichosporon capitatum (immobilized) | Hydrolysis | Gelatin-containing microemulsion | N/A | N/A | N/A | (S)-glycidol | ~98 | 96 | [3] |

| Porcine Pancreatic Lipase (PPL) | Hydrolysis | Biphasic system | 27 | 7.6 | N/A | N/A | High | N/A | [4] |

| Candida antarctica lipase B (CALB) | Transesterification | n-heptane | N/A | N/A | N/A | (S)-glycidyl butyrate | 98 | 69 | [2] |

Experimental Protocols

General Protocol for Lipase-Catalyzed Hydrolytic Resolution of (R,S)-Glycidyl Butyrate

This protocol provides a general framework for the kinetic resolution of racemic glycidyl butyrate using a lipase.

Materials:

-

Racemic glycidyl butyrate

-

Lipase (e.g., Porcine Pancreatic Lipase, Candida antarctica lipase B, free or immobilized)

-

Phosphate buffer (e.g., 10 mM, pH 7.0-7.8)

-

Co-solvent (e.g., 1,4-dioxane) or surfactant (e.g., CTAB), if required

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

-

Stirred, temperature-controlled reactor

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of racemic glycidyl butyrate in the chosen buffer. If applicable, add the specified co-solvent or surfactant.[2]

-

Enzyme Addition: Add the lipase (typically 10-20% w/w of the substrate for immobilized enzymes) to the reaction mixture to initiate the hydrolysis.[5]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 5-30°C).[2] Monitor the progress of the reaction by taking aliquots at regular intervals. Analyze these aliquots for conversion and enantiomeric excess using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the desired conversion is achieved (ideally around 50% for kinetic resolution), stop the reaction. If using an immobilized enzyme, it can be filtered off, washed, and potentially reused.[5]

-

Product Extraction: Extract the aqueous reaction mixture multiple times with an organic solvent like ethyl acetate.[5]

-

Work-up: Combine the organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate.[5]

-

Purification: Remove the solvent under reduced pressure. The resulting mixture of unreacted this compound and the product (S)-glycidol can be purified by column chromatography.[5]

Analysis of Enantiomeric Excess by Chiral HPLC

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-H).[6]

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of Hexane and 2-Propanol (e.g., 100:1, v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at a suitable wavelength.

-

Column Temperature: Ambient.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (from the reaction monitoring or the final product) in the mobile phase.

-

Injection: Inject a small volume of the prepared sample onto the HPLC system.

-

Data Analysis: The two enantiomers, (R)- and (S)-glycidyl butyrate, will be separated on the chiral column and appear as distinct peaks in the chromatogram. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Application in Drug Synthesis: The Case of Beta-Blockers

This compound is a versatile chiral precursor for the synthesis of various pharmaceuticals. A prominent example is its use in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[7] The synthesis of propranolol, for instance, can be achieved from this compound.

Conclusion

The biocatalytic resolution of racemic glycidyl butyrate using lipases represents a powerful and sustainable approach for the production of the enantiomerically pure (R)-enantiomer. The high selectivity of these enzymes, coupled with mild reaction conditions, offers significant advantages over traditional chemical methods. A thorough understanding of the enzyme's mechanism of action, along with the optimization of reaction parameters and robust analytical techniques, is crucial for the successful implementation of this biocatalytic process in the pharmaceutical and fine chemical industries. The continued exploration of novel lipases and immobilization techniques promises to further enhance the efficiency and economic viability of producing this vital chiral intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic resolution of racemic glycidyl butyrate using a multiphase membrane enzyme reactor: experiments and model verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]

- 5. benchchem.com [benchchem.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. jmedchem.com [jmedchem.com]

Spectroscopic Profile of (R)-Glycidyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-Glycidyl butyrate, a versatile chiral building block. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.35 | dd | 1H | O-CH ₂ (ester) |

| ~3.95 | dd | 1H | O-CH ₂ (ester) |

| ~3.20 | m | 1H | CH (epoxide) |

| ~2.85 | dd | 1H | CH ₂ (epoxide) |

| ~2.65 | dd | 1H | CH ₂ (epoxide) |

| ~2.30 | t | 2H | α-CH ₂ (butyrate) |

| ~1.65 | sextet | 2H | β-CH ₂ (butyrate) |

| ~0.95 | t | 3H | CH ₃ (butyrate) |

Note: Predicted chemical shifts based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C =O (ester) |

| ~65.0 | O-C H₂ (ester) |

| ~49.0 | C H (epoxide) |

| ~44.5 | C H₂ (epoxide) |

| ~35.5 | α-C H₂ (butyrate) |

| ~18.0 | β-C H₂ (butyrate) |

| ~13.5 | C H₃ (butyrate) |

Source: Based on data available from SpectraBase and other chemical databases.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250, ~1180 | Strong | C-O stretch (ester) |

| ~910, ~840 | Medium | C-O stretch (epoxide ring) |

Source: Based on typical IR absorption frequencies for esters and epoxides and available spectra.[2]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 144.17 | [M]⁺ (Molecular Ion) |

Source: The molecular weight of this compound is 144.17 g/mol .[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Instrument Setup:

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform a background correction using the previously recorded background spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Assign the observed bands to the corresponding functional group vibrations.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure (General GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity capillary column).

-

Establish a suitable temperature program for the GC oven to ensure separation and elution of the compound.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200).

-

Use a standard ionization technique, such as Electron Ionization (EI).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

(R)-Glycidyl Butyrate: A Comprehensive Technical Guide to its Chirality and Enantiomeric Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Glycidyl butyrate is a crucial chiral intermediate in the synthesis of a variety of pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid.[1][2][3] Its stereochemistry and high enantiomeric purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the synthesis, analysis, and properties of this compound, with a focus on its chirality and the methods used to ensure its enantiomeric purity. The inherent reactivity of its epoxide ring, combined with its chiral nature, makes it a versatile building block in asymmetric synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C7H12O3 and a molecular weight of 144.17.[4][5] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Boiling Point | 197 °C (lit.) | [5][6] |

| Density | 1.032 g/mL at 20 °C (lit.) | [5][6] |

| Refractive Index | n20/D 1.428 (lit.) | [5][6] |

| Specific Rotation [α]D | -29.0 to -34.0° (neat) | [4][7] |

| Flash Point | 84 °C (closed cup) | [7] |

| Solubility | Insoluble in water | [5] |

Synthesis of Enantiomerically Pure this compound

The production of this compound with high enantiomeric excess (% ee) is paramount. Several synthetic strategies have been developed to achieve this, primarily focusing on asymmetric synthesis and kinetic resolution.

Chemical Synthesis from a Chiral Precursor

A common and efficient method involves the use of a chiral starting material, (S)-3-Chloro-1,2-propanediol 1-(n-butyrate). The synthesis proceeds via an intramolecular nucleophilic substitution to form the epoxide ring.

A key advantage of this method is the high enantiomeric purity of the final product, which is directly dependent on the optical purity of the starting material.[5][8]

Quantitative Data on this compound Synthesis and Purity

The following tables summarize quantitative data from various synthetic and analytical methods.

Table 1: Chemical Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield | Chemical Purity | Optical Purity (% ee) | Reference |

| (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (99% ee) | Potassium tert-butoxide | 1,2-dichloroethane | 72.0% | Not Specified | 99% (HPLC) | [5][8] |

| (S)-3-chloro-l,2-propanediol (99.5% ee) | Potassium phosphate tribasic, triethylamine, 4-(dimethylamino)pyridine, butanoic acid anhydride | Methylene chloride | 92.7% | 99.4% | 99.5% (GC) | [8] |

| (S)-epoxy chloropropane, butanic acid | Chromium salt, sodium carbonate | Methylene dichloride, acetone | 67.1% - 87.8% | Not Specified | Not Specified (Specific Rotation: 28.9° - 29.5°) | [9] |

Table 2: Enzymatic Resolution for this compound Production

| Racemic Substrate | Enzyme | Method | Product | Enantiomeric Excess (% ee) | Yield | Reference |

| (R,S)-Glycidyl butyrate | Porcine pancreatic lipase | Hydrolysis (S-favored) | This compound | 98% | 36% | [10] |

| (R,S)-Glycidyl butyrate | Lipase from Bacillus subtilis (BSL2) | Kinetic Resolution | This compound | >98% | Not Specified | [10] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of enantiomerically pure this compound.

Protocol 1: Chemical Synthesis of this compound

Objective: To synthesize this compound from (S)-3-Chloro-1,2-propanediol 1-(n-butyrate).[5][8]

Materials:

-

(S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (optical purity ≥ 99% ee)

-

Potassium tert-butoxide

-

1,2-dichloroethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (e.g., 50.0 g, 0.277 mol) in 1,2-dichloroethane (200 ml).

-

Cool the solution in an ice bath.

-

Slowly add potassium tert-butoxide (e.g., 32.6 g, 0.291 mol) to the solution while maintaining the cool temperature.

-

Stir the reaction mixture for 1 hour.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer twice with water (200 ml each).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the organic layer under reduced pressure to obtain crude this compound.

-

Purify the product by fractional distillation (e.g., 90°C/19 mmHg) to yield pure this compound.[8]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Objective: To determine the enantiomeric purity of this compound by separating its enantiomers.[1][3][11][12]

Instrumentation and Conditions:

-

HPLC System: Equipped with a quaternary gradient pump, autosampler, and UV detector.[1][3]

-

Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Daicel Chiralpak AD-H (250 x 4.6 mm).[1][3][11]

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 100:1, v/v) or n-hexane with ethanol (e.g., 1000:2, v/v).[1][3][12]

-

Column Temperature: Ambient.

Sample Preparation:

-

Accurately weigh about 100.0 mg of the this compound sample into a 10 mL volumetric flask.[11]

-

Add approximately 5.0 mL of the mobile phase and sonicate to dissolve.[11]

-

Make up the volume to 10 mL with the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution into the HPLC system.

-

Monitor the chromatogram for the separation of the (R) and (S) enantiomers. The resolution between the two peaks should be greater than 2.0.[12]

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Mandatory Visualizations

References

- 1. Liquid chromatographic estimation of (S) - glycidyl butyrate in (R) - glycidyl butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agexpharma.com [agexpharma.com]

- 3. Liquid chromatographic estimation of (S) - glycidyl butyrate in (R) - glycidyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|60456-26-0--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 5. This compound | 60456-26-0 [chemicalbook.com]

- 6. (R)-(-)-Glycidyl butyrate 96 60456-26-0 [sigmaaldrich.com]

- 7. This compound | 60456-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN101723920B - Process for synthesizing this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 12. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]

(R)-Glycidyl Butyrate: A Chiral Synthon for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Glycidyl butyrate is a versatile and valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific nature makes it a crucial intermediate in the development of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is responsible for the desired therapeutic effect. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Core Properties and Specifications

This compound, with the CAS number 60456-26-0 and a molecular weight of 144.17 g/mol , is a colorless to pale yellow liquid.[1][2] Its chirality is a key feature, making it an essential starting material for asymmetric synthesis. Below is a summary of its key physicochemical properties.

| Property | Value |

| CAS Number | 60456-26-0 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 197 °C (lit.) |

| Density | 1.032 g/mL at 20 °C (lit.) |

| Refractive Index | n20/D 1.428 (lit.) |

| Optical Rotation | [α]20/D -29.0 to -33.0 deg (neat) |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical manufacturing. Both chemical and enzymatic methods have been developed to achieve high enantiomeric excess (ee).

Experimental Protocol: Chemical Synthesis

One common method involves the reaction of (S)-3-chloro-1,2-propanediol 1-(n-butyrate) with a strong base.

Materials:

-

(S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (99% ee)

-

1,2-dichloroethane

-

Potassium tert-butoxide

-

Water

Procedure:

-

Dissolve (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (50.0 g, 0.277 mol) in 1,2-dichloroethane (200 ml).

-

Cool the solution in an ice bath.

-

Add potassium tert-butoxide (32.6 g, 0.291 mol) to the solution under cooling.

-

Stir the reaction mixture for 1 hour.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer twice with water (200 ml).

-

Concentrate the organic layer under reduced pressure to yield this compound.

This method can produce this compound with an optical purity of 99% ee and a yield of approximately 72.0%.

Experimental Protocol: Enzymatic Resolution

Enzymatic methods offer a green and highly selective alternative for producing this compound. One such method involves the hydrolysis of racemic glycidyl butyrate catalyzed by a lipase that preferentially hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer.

Materials:

-

Racemic glycidyl butyrate

-

Porcine pancreatic lipase (PPL)

-

Potassium phosphate buffer (pH 7.4)

-

Cetyltrimethylammonium bromide (CTAB)

Procedure:

-

Prepare a reaction mixture containing racemic glycidyl butyrate in a potassium phosphate buffer (pH 7.4).

-

Add CTAB (30 mg/ml) as a surfactant to the mixture.

-

Introduce porcine pancreatic lipase to the mixture to initiate the hydrolysis of (S)-glycidyl butyrate.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion.

-

Once the desired conversion is reached (typically above 52% for >98% ee of the remaining ester), stop the reaction.

-

Separate the unreacted this compound from the hydrolyzed products.

This enzymatic resolution can yield this compound with high enantiomeric purity.

Application in Pharmaceutical Synthesis: Beta-Blockers

A significant application of this compound is in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The therapeutic activity of many beta-blockers resides in a single enantiomer, making chiral synthesis essential.

Synthesis of (S)-Propranolol Intermediate

This compound can be a precursor to chiral epoxides used in the synthesis of beta-blockers. The following diagram illustrates a generalized synthetic workflow for a beta-blocker intermediate starting from a chiral epoxide derived from this compound.

Caption: Synthetic workflow for a beta-blocker precursor.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors. The binding of endogenous catecholamines like norepinephrine to β-ARs in cardiac tissue activates a signaling cascade that increases heart rate and contractility. Beta-blockers competitively inhibit this binding, thereby reducing the sympathetic tone on the heart.

The canonical β1-adrenergic receptor signaling pathway in cardiac myocytes is depicted below.

Caption: Simplified β1-adrenergic signaling pathway.

Conclusion

This compound is an indispensable chiral intermediate for the pharmaceutical industry. Its availability in high enantiomeric purity through efficient chemical and enzymatic synthetic routes allows for the stereoselective synthesis of a wide range of drugs, most notably beta-blockers. A thorough understanding of its properties, synthesis, and application is crucial for researchers and professionals involved in modern drug discovery and development.

References

Solubility Profile of (R)-Glycidyl Butyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-Glycidyl butyrate, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details relevant experimental protocols, and presents a visual workflow for its synthesis and purification.

Data Presentation: Solubility of this compound

| Solvent Name | Chemical Formula | Polarity Index | Solubility | Citation |

| Water | H₂O | 10.2 | Insoluble | [1][2] |

| Chloroform | CHCl₃ | 4.1 | Soluble | [2] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | [2] |

| Methanol | CH₃OH | 5.1 | Soluble | |

| Ethanol | C₂H₅OH | 4.3 | Moderately Soluble | |

| Acetone | C₃H₆O | 5.1 | Moderately Soluble | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Moderately Soluble | |

| Toluene | C₇H₈ | 2.4 | Soluble | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | [1] |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 3.5 | Soluble (used as a reaction solvent) | [2] |

| Methylene Chloride (Dichloromethane) | CH₂Cl₂ | 3.1 | Soluble (used as an extraction/reaction solvent) | [3][4] |

Note: The term "soluble" or "moderately soluble" is based on qualitative statements in the cited sources. For critical applications, experimental determination of solubility under specific conditions of temperature and pressure is highly recommended.

Experimental Protocols

Synthesis of this compound via Phase-Transfer Catalysis

This protocol describes a common method for the synthesis of this compound from (S)-3-Chloro-1,2-propanediol 1-(n-butyrate).[2]

Materials:

-

(S)-3-Chloro-1,2-propanediol 1-(n-butyrate)

-

1,2-Dichloroethane

-

Potassium tert-butoxide

-

Deionized Water

Procedure:

-

In a reaction vessel, dissolve (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (e.g., 50.0 g, 0.277 mol) in 1,2-dichloroethane (200 ml).[2]

-

Cool the solution in an ice bath to maintain a low temperature.[2]

-

Slowly add potassium tert-butoxide (e.g., 32.6 g, 0.291 mol) to the cooled solution.[2]

-

Stir the reaction mixture vigorously for 1 hour, ensuring the temperature is maintained by the ice bath.[2]

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), transfer the mixture to a separatory funnel.[2]

-

Wash the organic layer twice with deionized water (2 x 200 ml) to remove any remaining salts and impurities.[2]

-

Separate the organic layer and concentrate it under reduced pressure to remove the 1,2-dichloroethane solvent.[2]

-

The resulting crude product is this compound, which can be further purified by fractional distillation.[3]

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This ensures that no solid particles are transferred.

-

Accurately dilute the filtrate with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method with a pre-established calibration curve.

-

Calculate the original solubility by accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the Synthesis and Purification of this compound.

References

Thermal Stability and Degradation Profile of (R)-Glycidyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Glycidyl butyrate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its thermal stability is a critical parameter influencing its storage, handling, and application in various synthetic processes. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information on analogous glycidyl esters and epoxy compounds with established analytical methodologies to present a thorough assessment. This document details expected thermal behaviors, potential degradation pathways, and provides standardized protocols for experimental verification.

Introduction

This compound ((R)-oxiran-2-ylmethyl butanoate) is a versatile chiral intermediate utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The presence of a reactive epoxide ring and an ester functional group dictates its chemical reactivity and susceptibility to degradation under various stress conditions, including elevated temperatures. Understanding the thermal decomposition of this compound is paramount for ensuring product purity, stability, and safety during its synthesis, purification, and storage.

This guide summarizes the anticipated thermal stability of this compound, outlines its likely degradation products, and provides detailed experimental protocols for researchers to perform their own thermal analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 197 °C (lit.) | |

| Flash Point | 84 °C (closed cup) | |

| Density | 1.032 g/mL at 20 °C (lit.) | |

| Storage Conditions | Recommended storage at 2-8 °C under an inert atmosphere, protected from heat, moisture, and strong acids or bases. | [1] |

Thermal Stability Profile

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step decomposition is anticipated. The onset of thermal decomposition for glycidyl esters is generally observed at temperatures above 200 °C.[2] The primary weight loss would correspond to the volatilization of the compound and its decomposition products.

Table 2: Anticipated Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Expected Observation | Notes |

| Onset of Decomposition (T_onset) | > 180 °C | Based on data for glycidyl esters in edible oils, significant degradation occurs at temperatures exceeding 200°C.[2] |

| Temperature of Maximum Decomposition Rate (T_max) | Estimated to be in the range of 200-300 °C | This is a broad estimation based on the boiling point and general stability of similar esters. |

| Residue at 500 °C | < 1% | As an organic compound, it is expected to decompose and volatilize almost completely under inert atmosphere. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, the DSC thermogram would be expected to show endothermic events corresponding to its boiling point. No significant exothermic events are expected before the onset of decomposition unless there is a specific rearrangement or polymerization reaction.

Table 3: Anticipated Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Expected Observation | Notes |

| Glass Transition (T_g) | Not applicable | As a non-polymeric liquid at room temperature. |

| Melting Point (T_m) | Not applicable | Liquid at room temperature. |

| Boiling Point | An endothermic peak corresponding to the boiling point (197 °C at atmospheric pressure) would be observed. | This would be the major thermal event before decomposition. |

| Decomposition | An endothermic or exothermic event may be observed at temperatures above the boiling point, corresponding to the energy change associated with bond breaking and formation during decomposition. | The nature of this peak (endo- or exothermic) would depend on the specific degradation pathways. |

Degradation Profile

The thermal degradation of this compound is expected to proceed through pathways common to glycidyl esters. The high reactivity of the epoxide ring makes it the most likely site for initial degradation.

Proposed Degradation Pathways

The primary degradation pathway for glycidyl esters at elevated temperatures is believed to be initiated by the ring-opening of the epoxide .[3] This can be followed by a series of reactions including hydrolysis (if water is present), decarboxylation, and fragmentation.

Caption: Proposed thermal degradation pathways for this compound.

Potential Degradation Products

Based on studies of similar glycidyl esters, the following degradation products can be anticipated.

Table 4: Potential Thermal Degradation Products of this compound

| Product Class | Specific Examples | Method of Formation |

| Hydrolysis Products | 1-Butyryl-rac-glycerol, 2-Butyryl-rac-glycerol, Glycerol, Butyric Acid | Epoxide ring-opening followed by hydrolysis of the ester linkage. |

| Decarboxylation Products | Propyl glycidyl ether, Carbon dioxide | Loss of CO₂ from the butyrate moiety. |

| Fragmentation Products | Acrolein, Allyl alcohol, Propionaldehyde, various short-chain hydrocarbons | Cleavage of C-C and C-O bonds at high temperatures. |

| Polymerization Products | Oligomers/Polymers | Self-polymerization of the epoxide initiated by heat. |

Experimental Protocols

To obtain definitive data on the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty hermetically sealed pan should be used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Identify and quantify endothermic and exothermic events, particularly the boiling point and any pre-decomposition or decomposition transitions.

Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Caption: Experimental workflow for Py-GC-MS analysis.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount (in the microliter range) of this compound is placed in a pyrolysis tube.

-

Pyrolysis Conditions: The sample is heated to a series of temperatures (e.g., 250 °C, 300 °C, and 350 °C) in an inert atmosphere to induce thermal degradation.

-

GC-MS Conditions:

-

Injector: Split/splitless injector, with the split ratio optimized for the concentration of the degradation products.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: A temperature ramp suitable for separating volatile and semi-volatile organic compounds (e.g., 40 °C hold for 2 min, then ramp to 280 °C at 10 °C/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different degradation products. The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) to identify the compounds.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a comprehensive profile can be constructed based on the known behavior of analogous glycidyl esters and epoxy compounds. The molecule is expected to be stable up to approximately 180-200 °C, above which thermal degradation is likely to occur, initiated by the opening of the highly reactive epoxide ring. This can lead to a variety of degradation products through hydrolysis, decarboxylation, and fragmentation. For drug development professionals and researchers, it is crucial to consider these potential degradation pathways and to perform the detailed experimental analyses outlined in this guide to ensure the quality, stability, and safety of this compound and the materials derived from it. The provided protocols for TGA, DSC, and Py-GC-MS offer a robust framework for obtaining the necessary empirical data.

References

The Advent of a Chiral Building Block: A Technical History of (R)-Glycidyl Butyrate Synthesis

(R)-Glycidyl butyrate , a chiral epoxide, has emerged as a cornerstone intermediate in the synthesis of a multitude of pharmaceuticals, specialty polymers, and fine chemicals.[1][2] Its value lies in the stereospecific reactivity endowed by the (R)-configured epoxide ring, making it an essential component for creating enantiomerically pure compounds.[1][2] While a singular "discovery" of this molecule is not widely credited in the primary literature, its synthesis and industrial production are the culmination of decades of advancement in asymmetric synthesis and enzymatic catalysis that began in the late 20th century.[1] This in-depth guide traces the historical development of this compound synthesis, presenting the core methodologies, quantitative data, and detailed experimental protocols for the discerning researcher.

From Racemates to Resolutions: The Early Days of Glycidyl Ester Synthesis

The initial approaches to glycidyl esters, including glycidyl butyrate, produced racemic mixtures. A common early method involved the nucleophilic substitution reaction of epichlorohydrin with potassium n-butyrate.[3] However, the demand for enantiopure compounds, driven largely by the pharmaceutical industry's recognition of stereoisomer-specific biological activity, spurred the development of methods to isolate the desired (R)-enantiomer.

One of the earliest and most commercially viable strategies was enzymatic hydrolysis . This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially hydrolyze one enantiomer of a racemic mixture, leaving the other enriched. Seminal work in the late 1980s by researchers such as Matson, Amano, and Whitesides laid the groundwork for this approach.[3][4] In this process, a racemic mixture of glycidyl butyrate is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the (S)-enantiomer to (S)-glycidol, leaving the desired this compound unreacted and thus resolved from the mixture.[3]

The Rise of Asymmetric Synthesis: Building Chirality from the Ground Up

While enzymatic resolution proved effective, the inherent 50% yield limitation for the desired enantiomer drove the development of asymmetric synthesis routes. These methods aim to create the desired stereocenter directly, rather than separating it from a mixture.

A significant advancement in this area was the use of readily available chiral starting materials. One such approach begins with D-mannitol, a naturally occurring sugar alcohol.[3] Through a series of chemical transformations, the chirality of D-mannitol is transferred to the final product, this compound. However, this method can be susceptible to epimerization under certain acidic or basic conditions, which can lead to a loss of enantiomeric purity.[3]

A more direct and widely adopted asymmetric synthesis starts with (S)-epichlorohydrin . This method, detailed in numerous patents, involves a two-step process. First, (S)-epichlorohydrin reacts with butyric acid in the presence of a chromium salt catalyst to form (S)-3-chloro-2-hydroxypropyl butyrate.[3] This intermediate is then treated with a base, such as potassium carbonate, to induce intramolecular cyclization, yielding this compound with high enantiomeric purity.[3] This approach avoids the potential for racemization inherent in some other methods.[3]

Quantitative Overview of Key Synthesis Methods

The following tables summarize the quantitative data for the primary methods of this compound synthesis, providing a comparative overview of their efficacy.

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Enzymatic Resolution | Racemic glycidyl butyrate | Porcine Pancreatic Lipase (PPL) | ~36% | >98% | [5] |

| Asymmetric Synthesis | (S)-Epichlorohydrin | Butyric acid, Chromium salt, Potassium carbonate | ~75% (overall) | >99% | [3] |

| Asymmetric Synthesis | (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) | Potassium tert-butoxide | 72% | 99% | [6][7] |

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis from (S)-Epichlorohydrin

This protocol is adapted from a patented industrial process.[3]

Step 1: Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate

-

To a 250 mL four-necked flask, add 1 mole of butyric acid, 1 mole of (S)-epichlorohydrin, and 1 g of chromium chloride.

-

Heat the mixture to 60°C with stirring and maintain for 48 hours, or until the epichlorohydrin is consumed (monitored by GC).

-

Cool the reaction mixture to 10°C and add 250 mL of methylene chloride.

-

Neutralize the mixture to a pH of 8.0 with a 10% sodium carbonate solution.

-

Wash the organic layer three times with 300 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield (S)-3-chloro-2-hydroxypropyl butyrate.

-

Yield: Approximately 85.0%[3]

-

Step 2: Synthesis of this compound

-

In a 1000 mL four-necked flask, dissolve the (S)-3-chloro-2-hydroxypropyl butyrate from Step 1 in 600 mL of acetone.

-

Add 2 moles of potassium carbonate to the solution.

-

Reflux the mixture for 12 hours.

-

Filter the reaction mixture to remove insoluble solids and evaporate the acetone.

-

Dissolve the resulting concentrate in 250 mL of methylene chloride and wash twice with 100 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the product by vacuum distillation, collecting the fraction at 55-65°C and 60-70 Pa.

Protocol 2: Enzymatic Resolution of Racemic Glycidyl Butyrate

This protocol is based on a two-step enzymatic resolution process.[5]

-

Prepare a mixture of racemic glycidyl butyrate (36 mmol) and 10 mM potassium phosphate buffer (pH 7.4) containing 30 mg/mL of cetyltrimethylammonium bromide (CTAB).

-

Add porcine pancreatic lipase (PPL) to the mixture.

-

Maintain the reaction at 30°C.

-

Monitor the reaction progress until the desired conversion is reached, which will result in the enrichment of this compound.

-

Separate the this compound from the aqueous phase containing the hydrolyzed (S)-glycidol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Caption: Enzymatic resolution of racemic glycidyl butyrate.

Caption: Asymmetric synthesis of this compound.

Conclusion

The synthesis of this compound is a testament to the evolution of modern organic chemistry. From early resolutions of racemic mixtures to sophisticated asymmetric syntheses, the methods developed to produce this chiral building block have become more efficient and stereoselective. The continued demand for enantiopure pharmaceuticals and advanced materials will undoubtedly drive further innovation in the synthesis of this compound and other essential chiral intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 60456-26-0 [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Potential Research Areas for (R)-Glycidyl Butyrate: An In-depth Technical Guide

(R)-Glycidyl butyrate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and other fine chemicals. Its stereospecific nature makes it a crucial intermediate for producing enantiomerically pure active pharmaceutical ingredients (APIs), leading to drugs with improved efficacy and reduced side effects. This technical guide explores the synthesis, applications, and potential research avenues for this compound, providing detailed experimental protocols and insights for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic kinetic resolution of racemic glycidyl butyrate and chemical synthesis from chiral precursors.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes, particularly lipases, to separate the desired (R)-enantiomer from a racemic mixture. In this process, the enzyme selectively catalyzes the hydrolysis of the (S)-enantiomer, leaving the (R)-enantiomer unreacted and thus enriched.[1][2]

Table 1: Comparison of Lipases for Kinetic Resolution of Racemic Glycidyl Butyrate

| Lipase Source | Co-solvent/Surfactant | Temperature (°C) | pH | Enantiomeric Ratio (E) | Enantiomeric Excess (ee) of (R)-GB | Conversion (%) | Reference |

| Bacillus subtilis (BSL2) | 1,4-dioxane (18% v/v) | 5 | 7.8 | 108 | >98% | >52% | [2] |

| Porcine Pancreatic Lipase (PPL) | CTAB (30 mg/ml) | 30 | 7.4 | 21 | 98% | ~50% | [2] |

| Candida antarctica Lipase B (CAL-B) | 10% dioxane | 25 | 7 | >100 | >99% | ~50% | [2] |

Materials:

-

Racemic glycidyl butyrate

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Phosphate buffer (0.1 M, pH 7.0)

-

1,4-dioxane

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer and heating plate

-

Reaction vessel

-

Rotary evaporator

-

Chiral HPLC or GC system for analysis

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system consisting of 0.1 M phosphate buffer (pH 7.0) and 1,4-dioxane (9:1 v/v).

-

Add racemic glycidyl butyrate to the reaction mixture.

-

Enzyme Addition: Add immobilized CAL-B to the mixture (e.g., 10% w/w of the substrate).

-

Reaction: Stir the mixture at 25°C.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing the enantiomeric excess (ee) of the remaining this compound and the conversion rate using chiral HPLC or GC.

-

Termination: Once the conversion reaches approximately 50% (which should yield the highest ee for the unreacted substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

-

Extraction: Extract the reaction mixture with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting this compound can be further purified by vacuum distillation.

Chemical Synthesis

Chemical synthesis routes typically start from a readily available chiral precursor, such as (S)-epichlorohydrin or (S)-3-chloro-1,2-propanediol, to ensure the desired stereochemistry in the final product.[3][4]

Table 2: Comparison of Chemical Synthesis Routes for this compound

| Starting Material | Key Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (S)-3-chloro-2-hydroxypropyl butyrate | Potassium tert-butoxide | 1,2-dichloroethane | 72.0 | 99 | [3] |

| (S)-epichlorohydrin, Butyric acid | Chromium salt (catalyst), Na2CO3 | Dichloromethane, Acetone | 80.6 | Not specified | [4] |

| (S)-3-chloro-1,2-propanediol | Potassium phosphate tribasic, Triethylamine, Butyric anhydride | Dichloromethane | 92.7 | 99.5 | [3] |

Materials:

-

(S)-3-chloro-1,2-propanediol (99.5% ee)

-

Potassium phosphate tribasic

-

Triethylamine

-

4-(dimethylamino)pyridine (DMAP)

-

Butyric anhydride

-

Dichloromethane

-

5% aqueous potassium carbonate solution

-

1N aqueous hydrogen chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Epoxidation: To a solution of (S)-3-chloro-1,2-propanediol in dichloromethane, add potassium phosphate tribasic. Reflux the mixture for 3 hours.[3]

-

Cooling: Cool the resulting solution to 0°C in an ice bath.[3]

-

Acylation: Dropwise, add triethylamine, a catalytic amount of DMAP, and butyric anhydride to the cooled solution.[3]

-

Stir the reaction mixture for 1 hour at room temperature.[3]

-

Work-up: Wash the reaction mixture successively with 5% aqueous potassium carbonate solution, 1N aqueous hydrogen chloride solution, and water.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]

-

Purification: Purify the crude product by fractional distillation under reduced pressure (e.g., 90°C/19 mmHg) to obtain this compound.[3]

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important classes of drugs, including beta-blockers and oxazolidinone antibiotics.

Synthesis of Beta-Blockers

(S)-Propranolol, a widely used beta-blocker, can be synthesized from this compound. The synthesis involves the opening of the epoxide ring of a glycidyl ether intermediate by an amine.

Caption: Synthesis of (S)-Propranolol from this compound.

Synthesis of Oxazolidinone Antibiotics

Linezolid, the first clinically approved oxazolidinone antibiotic, is synthesized using this compound as a chiral starting material. The synthesis involves the formation of the oxazolidinone ring by reacting a lithiated carbamate with this compound.[5][6]

Caption: Synthesis of Linezolid using this compound.

Signaling Pathways of Derived Drugs

Understanding the mechanism of action of drugs synthesized from this compound is crucial for further research and development.

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers, such as propranolol, act as antagonists at beta-adrenergic receptors, thereby blocking the effects of catecholamines like adrenaline and noradrenaline.[7][8] This is particularly relevant in the management of cardiovascular diseases.

Caption: Beta-Adrenergic Receptor Signaling Pathway and the Action of Beta-Blockers.

Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinones, including linezolid, inhibit bacterial protein synthesis at a very early stage, preventing the formation of the initiation complex. This unique mechanism of action makes them effective against many multi-drug resistant Gram-positive bacteria.[9][10][11]

Caption: Mechanism of Action of Linezolid in Bacterial Protein Synthesis Inhibition.

Potential Research Areas

The versatility of this compound opens up several avenues for future research:

-

Development of Novel Catalysts: Research into new, more efficient, and reusable catalysts for both enzymatic and chemical synthesis could lead to more sustainable and cost-effective production methods.

-

Green Chemistry Approaches: Exploring the use of greener solvents and reaction conditions for the synthesis of this compound and its derivatives would be a significant advancement.

-

Synthesis of New Drug Analogs: this compound can be used as a scaffold to synthesize novel analogs of existing drugs with potentially improved pharmacological properties.

-

Biocatalysis in Continuous Flow Systems: Implementing the enzymatic resolution of glycidyl butyrate in continuous flow reactors could enhance productivity and simplify downstream processing.[1]

-

Exploration of Other Therapeutic Areas: Investigating the potential of this compound-derived compounds in other therapeutic areas beyond cardiovascular diseases and bacterial infections.

Conclusion

This compound remains a cornerstone for the asymmetric synthesis of a multitude of valuable molecules. A thorough understanding of its synthesis and applications is essential for researchers in the pharmaceutical and chemical industries. The detailed protocols and comparative data provided in this guide aim to facilitate further innovation and discovery in the development of new and improved therapeutic agents. The exploration of novel synthetic methodologies and the expansion of its application scope promise a vibrant future for research involving this important chiral intermediate.

References

- 1. Kinetic resolution of racemic glycidyl butyrate using a multiphase membrane enzyme reactor: experiments and model verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN101723920A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaxchange.info [pharmaxchange.info]

(R)-Glycidyl Butyrate: A Comprehensive Technical Review of Its Applications

(R)-Glycidyl butyrate (RGB) is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structure, featuring a reactive epoxide ring and a butyrate ester group on a stereodefined center, makes it an essential intermediate for the asymmetric synthesis of a wide array of complex molecules. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in the development of pharmaceuticals and advanced materials. The guide summarizes key quantitative data, details experimental protocols, and visualizes synthetic workflows and relevant biological pathways.

Core Applications of this compound

This compound's primary value lies in its stereochemistry and the reactivity of its epoxide functionality.[1] This combination allows for the precise construction of enantiomerically pure compounds, which is critical in fields where specific biological or physical properties are required.[1]

-

Pharmaceutical Intermediates: RGB is a cornerstone in the synthesis of chiral drugs. It is a key precursor for the side chains of several β-adrenergic blocking agents (beta-blockers), which are used to manage cardiovascular diseases.[2][3] Additionally, it is an important raw material for the synthesis of oxazolidinone antibiotics, such as Linezolid.[4][5]

-

Specialty Chemicals and Advanced Materials: In material science, this compound is used to create advanced polymers with enhanced properties.[1] Its incorporation into polymer backbones can improve thermal stability, mechanical strength, and adhesion, making it valuable for high-performance coatings, adhesives, and composites.[1] It also serves as an intermediate for specialized additives in oils and hydraulic fluids.[1]

-

Synthesis of Other Chiral Building Blocks: As a versatile synthon, RGB can be readily converted into other valuable chiral molecules, including chiral alcohols, amines, and ethers, further expanding its utility in complex organic synthesis.[1][2]

Synthesis and Production of this compound

High-purity this compound is primarily obtained through two main strategies: chemical synthesis from a chiral precursor and kinetic resolution of a racemic mixture.

Chemical Synthesis

Chemical synthesis often involves the cyclization of a chiral precursor. A common method starts from (S)-3-chloro-1,2-propanediol or its derivatives. The use of different bases and reaction conditions can significantly impact the yield and purity of the final product.[6]

Table 1: Selected Chemical Synthesis Methods for this compound

| Starting Material | Key Reagents | Solvent | Yield | Optical Purity (ee) | Reference |

| (S)-3-chloro-1,2-propanediol 1-(n-butyrate) | Potassium tert-butoxide | 1,2-dichloroethane | 72.0% | 99% | [6] |

| (S)-3-chloro-1,2-propanediol | Potassium phosphate tribasic, Butanoic acid anhydride, Triethylamine, DMAP | Methylene chloride | 92.7% | 99.5% | [6] |

| (S)-3-chloro-1,2-propanediol | Potassium carbonate, Butanoic acid anhydride, Triethylamine, DMAP | Methylene chloride | 65.0% | 98.1% | [6] |

| (S)-epichlorohydrin, n-butyric acid | Chromium salt, Carbonate | Methylene chloride, Acetone | 67.1% - 87.8% | Not specified | [4][7] |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for producing enantiomerically pure compounds. It relies on the ability of enzymes, typically lipases, to selectively catalyze the hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. In the case of (±)-glycidyl butyrate, lipases often preferentially hydrolyze the (S)-enantiomer, allowing for the isolation of the desired this compound.[2][8]

Table 2: Enzymatic Kinetic Resolution of (±)-Glycidyl Butyrate

| Enzyme Source | Conditions | Conversion | Product | Enantiomeric Excess (ee) | Reference |

| Porcine Pancreatic Lipase (PPL) | pH 7.4, 30°C, 30 mg/ml CTAB | >52% | This compound | >98% | [8] |

| Bacillus subtilis lipase (BSL2) | pH 7.8, 5°C, 18% 1,4-dioxane | >52% | This compound | >98% | [8] |

| Trichosporon capitatum lipase (Y-11) | Immobilized in gelatin-containing organogels | Not specified | (S)-(-)-glycidol | ~98% | [9] |

| Porcine Pancreatic Lipase (PPL) | pH 6.0, -0.5°C, Oleic acid additive | 57% | This compound | >95% | [2] |

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures involving this compound.

Protocol 1: Chemical Synthesis of this compound from (S)-3-Chloro-1,2-propanediol

This protocol is adapted from a high-yield synthesis method.[6]

Materials:

-

(S)-3-chloro-1,2-propanediol (200 g, 99.5% ee)

-

Potassium phosphate tribasic (519 g)

-

Methylene chloride (1.2 L)

-

Triethylamine (220 g)

-

4-(dimethylamino)pyridine (DMAP) (4 g)

-

Butanoic acid anhydride (315 g)

-

5% aqueous potassium carbonate solution

-

1N aqueous hydrogen chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of (S)-3-chloro-1,2-propanediol (200 g) in methylene chloride (1.2 L), add potassium phosphate tribasic (519 g).

-

Reflux the mixture with stirring for 3 hours.

-

Cool the resulting solution to 0°C.

-

Dropwise, add triethylamine (220 g), DMAP (4 g), and butanoic acid anhydride (315 g) to the solution.

-

Stir the reaction mixture for an additional hour at room temperature.

-

Wash the mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous HCl, and 1 L of water.

-

Dry the organic layer with anhydrous sodium sulfate (50 g) and filter.

-

Evaporate the methylene chloride under reduced pressure.

-

Perform fractional distillation of the residue at 90°C/19 mmHg to yield this compound (242 g, 92.7% yield).

Protocol 2: Enzymatic Hydrolysis of (±)-Glycidyl Butyrate using Porcine Pancreatic Lipase

This protocol describes a typical enzymatic resolution process.[2]

Materials:

-

(RS)-glycidyl butyrate (100 g)

-

Demineralized water (400 ml)

-

Oleic acid (technical, 70%) (6.25 g)

-

Porcine pancreatic lipase (0.5 g)

-

2N sodium hydroxide solution

-

Dichloromethane

Procedure:

-

In a 1000 ml reaction vessel with a cooling jacket, combine (RS)-glycidyl butyrate (100 g), demineralized water (400 ml), and oleic acid (6.25 g).

-

Cool the mixture to -0.5°C with stirring.

-

Adjust the pH to 6.0 with 2N sodium hydroxide solution.

-

Add porcine pancreatic lipase (0.5 g) to the mixture.

-

Maintain the pH at 5.9 to 6.0 using a pH-stat with 2N NaOH.

-

Stir the reaction for approximately 24 hours at -0.5°C until a conversion of ~57% is reached.

-

Stop the reaction by adjusting the pH to 7.0.

-

Extract the reaction mixture with dichloromethane (400 ml) to isolate the unreacted this compound.

Protocol 3: Synthesis of N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone

This protocol demonstrates the use of this compound in the synthesis of a key intermediate for oxazolidinone antibiotics.[10]

Materials:

-

N-phenylcarbamic acid methyl ester (24.81 g, 164.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (750 ml)

-

n-Butyllithium solution (1.6M in hexanes, 103 ml, 164.8 mmol)

-

(R)-(-)-glycidyl butyrate (23.4 ml, 164.8 mmol)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a 2-L, three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve N-phenylcarbamic acid methyl ester (24.81 g) in anhydrous THF (750 ml).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add n-butyllithium solution (103 ml) dropwise over 60 minutes.

-

Stir the reaction mixture for 38 minutes at -78°C.

-

Add (R)-(-)-glycidyl butyrate (23.4 ml) dropwise via syringe over 6 minutes.

-

After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature, stirring for 22 hours.

-

Quench the reaction by adding 750 ml of saturated aqueous ammonium chloride solution.

-

Separate the aqueous layer and extract three times with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product (29.87 g, 95%).

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis and Resolution Workflows

Caption: Chemical synthesis and enzymatic resolution routes to this compound.

Application in Oxazolidinone Synthesis

Caption: Workflow for the synthesis of an oxazolidinone intermediate.

Mechanism of Action for Beta-Blockers

This compound is a precursor to many beta-blockers. The diagram below illustrates the general signaling pathway they inhibit.

Caption: Simplified signaling pathway inhibited by beta-blockers.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0333142A2 - Process for the preparation of (R)-glycidyl esters - Google Patents [patents.google.com]

- 3. jmedchem.com [jmedchem.com]

- 4. CN101723920A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 5. Liquid chromatographic estimation of (S) - glycidyl butyrate in (R) - glycidyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN101723920B - Process for synthesizing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Resolution of (R,S)-(+/-)-glycidyl butyrate with immobilized Y-11 Trichosporon capitatum lipase in gelatin-containing microemulsion-based organogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Enzymatic Kinetic Resolution of Glycidyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction